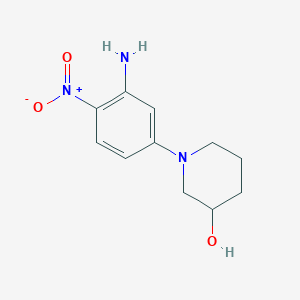

1-(3-Amino-4-nitrophenyl)-piperidin-3-ol

Description

1-(3-Amino-4-nitrophenyl)-piperidin-3-ol is a synthetic organic compound featuring a piperidin-3-ol core substituted with a 3-amino-4-nitrophenyl group. The hydroxyl group at the 3-position of the piperidine ring and the electron-donating (amino) and electron-withdrawing (nitro) groups on the aromatic ring contribute to its unique physicochemical properties.

Properties

Molecular Formula |

C11H15N3O3 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

1-(3-amino-4-nitrophenyl)piperidin-3-ol |

InChI |

InChI=1S/C11H15N3O3/c12-10-6-8(3-4-11(10)14(16)17)13-5-1-2-9(15)7-13/h3-4,6,9,15H,1-2,5,7,12H2 |

InChI Key |

INKMWMCBCMAFDY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine Derivatives with Varied Substituents

RB-019 (1-(4-Octylphenethyl)piperidin-3-ol)

- Key Differences: The 4-octylphenethyl substituent replaces the 3-amino-4-nitrophenyl group.

- Activity : Exhibits 6.1-fold selectivity for sphingosine kinase 1 (SK1) over SK2, highlighting the importance of lipophilic substituents in kinase inhibition .

- Structural Insight: The bulky octylphenethyl group enhances membrane permeability, whereas the target compound’s nitro and amino groups may favor polar interactions.

1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol

- Key Differences: Contains a chloroquinoline moiety and piperidin-4-yl linkage instead of a nitroaromatic group.

- Activity : Binds to the SARS-CoV-2 spike protein with augmented safety compared to hydroxychloroquine (HCQ), suggesting heterocyclic substituents improve viral targeting .

1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol

Impact of Hydroxyl Position in Piperidine

Substituent Electronic and Steric Effects

- 3-Amino vs. 4-Amino on Phenyl: The target’s 3-amino-4-nitro configuration creates a meta-para electronic asymmetry, while analogs like 1-[1-(4-aminophenyl)ethyl]piperidin-3-ol (para-amino) exhibit distinct resonance and dipole interactions .

- Nitro Group : The nitro group’s electron-withdrawing nature may stabilize charge-transfer complexes or influence metabolic stability compared to methoxy or alkyl substituents (e.g., 1-(3-Methoxy-4-nitrophenyl)-N-methylpiperidin-4-amine hydrochloride) .

Stereochemical Considerations

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Selectivity in Kinase Inhibition : Small structural changes (e.g., hydroxyl position, substituent bulk) drastically alter kinase selectivity, as seen in RB-005 vs. RB-019 .

- Antiviral Potential: Chloroquinoline-piperidine hybrids show promise for SARS-CoV-2 targeting, suggesting the nitroaromatic group in the target compound could be optimized for similar applications .

- Synthetic Challenges : Piperidin-3-ol derivatives can form impurities during synthesis (e.g., via borohydride reduction), necessitating rigorous purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.